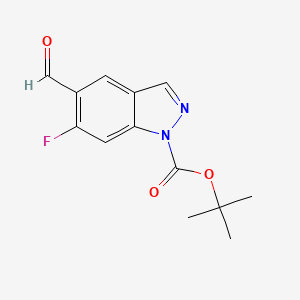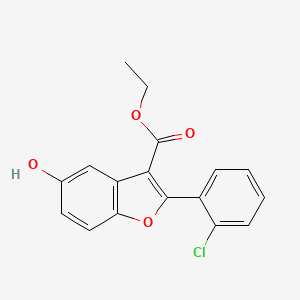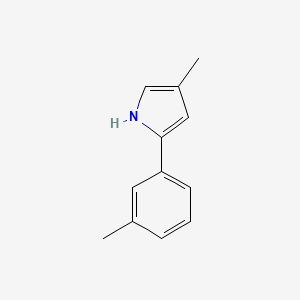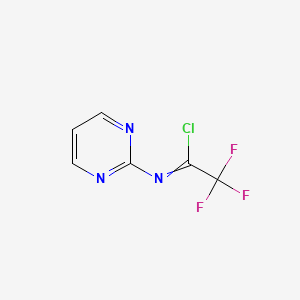
Ethyl 3-hydroxy-3-(p-tolyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-hydroxy-3-(p-tolyl)propanoate is an organic compound with the molecular formula C12H16O3. It is an ester derivative that features a hydroxy group and a p-tolyl group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-3-(p-tolyl)propanoate can be synthesized through several methods. One common route involves the esterification of 3-hydroxy-3-(p-tolyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification process, allowing for easier separation and purification of the product.
化学反应分析
Types of Reactions: Ethyl 3-hydroxy-3-(p-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxo-3-(p-tolyl)propanoate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Ethyl 3-oxo-3-(p-tolyl)propanoate.
Reduction: Ethyl 3-hydroxy-3-(p-tolyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-hydroxy-3-(p-tolyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which ethyl 3-hydroxy-3-(p-tolyl)propanoate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxy group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
Ethyl 3-hydroxy-3-(p-tolyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-oxo-3-(p-tolyl)propanoate: This compound is an oxidized form of this compound and lacks the hydroxy group.
Ethyl 3-(p-tolyl)propanoate: This compound lacks the hydroxy group and has different reactivity and applications.
Ethyl 3-hydroxy-3-phenylpropanoate: This compound has a phenyl group instead of a p-tolyl group, leading to different chemical properties and uses.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
ethyl 3-hydroxy-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10/h4-7,11,13H,3,8H2,1-2H3 |
InChI 键 |
YGCZMODLNTWXLW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13679532.png)
![2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13679538.png)
![3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13679539.png)
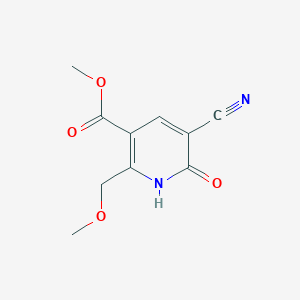

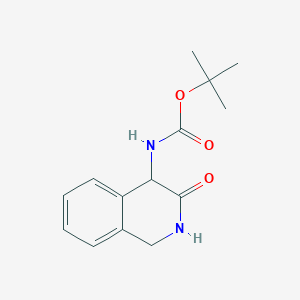
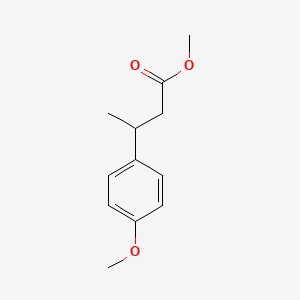

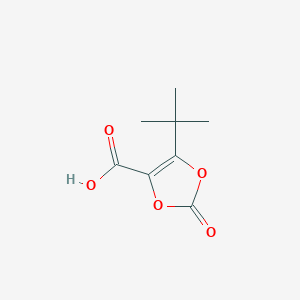
![7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13679583.png)
